molecular formula C20H28N2O2 B7188768 N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide

N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide

Cat. No.: B7188768
M. Wt: 328.4 g/mol
InChI Key: OKGLXVSMYZIXKE-UHFFFAOYSA-N
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Description

N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide is a complex organic compound that features a piperidine ring, a cyclopentyl group, and a benzamide moiety

Properties

IUPAC Name

N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-15-6-2-5-9-18(15)20(24)21-14-19(23)22-12-10-17(11-13-22)16-7-3-4-8-16/h2,5-6,9,16-17H,3-4,7-8,10-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGLXVSMYZIXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N2CCC(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts . The cyclopentyl group can be introduced via cyclization reactions, and the final benzamide moiety is added through amide bond formation using reagents like carbodiimides or acid chlorides under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium or rhodium catalysts.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The piperidine ring and benzamide moiety are known to interact with various enzymes and receptors, potentially modulating their activity. This compound may affect signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-cyclopentylpiperidin-1-yl)-2-oxoethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and potential therapeutic applications.

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